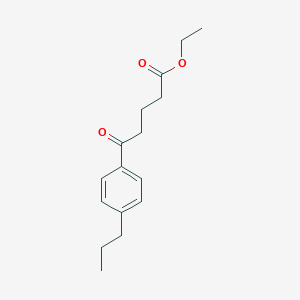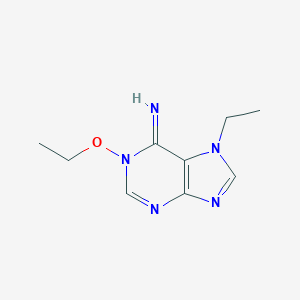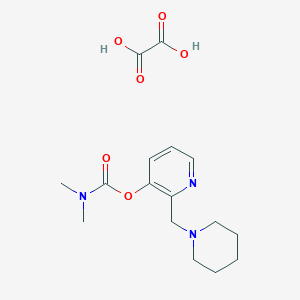
2-(1-Piperidinylmethyl)-3-pyridinyl dimethylcarbamate ethanedioate (1:1)
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(1-Piperidinylmethyl)-3-pyridinyl dimethylcarbamate ethanedioate (1:1) is a chemical compound that has gained attention in the scientific community due to its potential applications in various fields. This compound is commonly referred to as carbaryl, and it belongs to the carbamate family of insecticides. Carbaryl has been extensively studied for its mechanism of action, biochemical and physiological effects, and its advantages and limitations in laboratory experiments.
Mécanisme D'action
Carbaryl works by inhibiting the activity of the enzyme acetylcholinesterase. This enzyme is responsible for breaking down the neurotransmitter acetylcholine in the nervous system. By inhibiting acetylcholinesterase, carbaryl causes an accumulation of acetylcholine in the nervous system, leading to overstimulation of the nervous system and ultimately paralysis of the insect or parasite.
Biochemical and Physiological Effects:
Carbaryl has been shown to have a wide range of biochemical and physiological effects. In addition to its insecticidal properties, carbaryl has been shown to have anti-inflammatory and antioxidant properties. It has also been studied for its potential use in the treatment of neurodegenerative diseases such as Alzheimer's disease.
Avantages Et Limitations Des Expériences En Laboratoire
Carbaryl has several advantages for use in laboratory experiments. It is relatively inexpensive and readily available. It is also highly effective at controlling pests and parasites. However, carbaryl has several limitations. It is highly toxic to humans and animals, and exposure can lead to a range of health problems. It is also highly persistent in the environment, leading to concerns about its impact on ecosystems.
Orientations Futures
There are several future directions for research on carbaryl. One area of interest is the development of new insecticides and antiparasitic drugs based on the structure of carbaryl. Another area of interest is the development of new methods for the synthesis of carbaryl that are more efficient and environmentally friendly. Additionally, research is needed to better understand the long-term effects of carbaryl exposure on human health and the environment.
Méthodes De Synthèse
Carbaryl is synthesized by the reaction of 1-naphthol with methyl isocyanate in the presence of a catalyst. The resulting product is then treated with 1-piperidinemethanol to produce 2-(1-Piperidinylmethyl)-3-pyridinyl dimethylcarbamate ethanedioate (1:1). The synthesis of carbaryl is a complex process that requires careful control of reaction conditions and the use of specialized equipment.
Applications De Recherche Scientifique
Carbaryl has been extensively studied for its insecticidal properties. It is commonly used in agriculture to control pests such as aphids, mites, and beetles. Carbaryl has also been studied for its potential use in the treatment of parasitic infections. Studies have shown that carbaryl can inhibit the growth of certain parasites, making it a potential candidate for the development of new antiparasitic drugs.
Propriétés
Numéro CAS |
169128-47-6 |
|---|---|
Nom du produit |
2-(1-Piperidinylmethyl)-3-pyridinyl dimethylcarbamate ethanedioate (1:1) |
Formule moléculaire |
C16H23N3O6 |
Poids moléculaire |
353.37 g/mol |
Nom IUPAC |
oxalic acid;[2-(piperidin-1-ylmethyl)pyridin-3-yl] N,N-dimethylcarbamate |
InChI |
InChI=1S/C14H21N3O2.C2H2O4/c1-16(2)14(18)19-13-7-6-8-15-12(13)11-17-9-4-3-5-10-17;3-1(4)2(5)6/h6-8H,3-5,9-11H2,1-2H3;(H,3,4)(H,5,6) |
Clé InChI |
QGTFKJYEKRWNIV-UHFFFAOYSA-N |
SMILES |
CN(C)C(=O)OC1=C(N=CC=C1)CN2CCCCC2.C(=O)(C(=O)O)O |
SMILES canonique |
CN(C)C(=O)OC1=C(N=CC=C1)CN2CCCCC2.C(=O)(C(=O)O)O |
Autres numéros CAS |
169128-47-6 |
Synonymes |
3-Pyridinol, 2-(1-piperidinylmethyl)-, dimethylcarbamate, oxalate |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





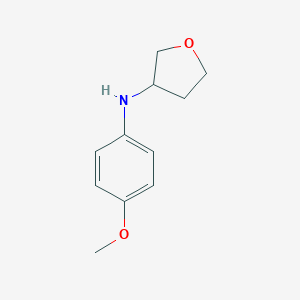
![2-[[(1S,2S)-2-ethoxycyclopropyl]methylidene]-1,3-dithiane](/img/structure/B61211.png)
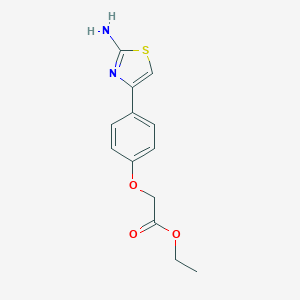

![3-Penten-2-one, 4-[(1-methylethyl)amino]-, (E)-(9CI)](/img/structure/B61217.png)

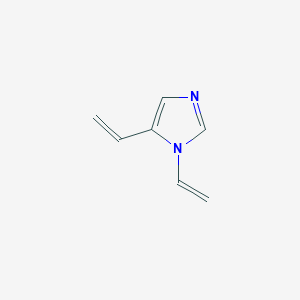

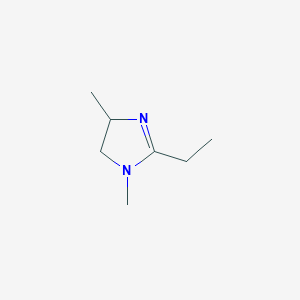
![ethyl 2-amino-4,7-dihydro-5H-thieno[2,3-c]thiopyran-3-carboxylate](/img/structure/B61231.png)
